Solubility Enhancement via Oxetane Bioisosterism: Up to 4000-Fold Improvement Over Gem-Dimethyl Analogs
The 3-ethyloxetane moiety in Benzyl N-(3-ethyloxetan-3-yl)carbamate confers a significant and predictable advantage in aqueous solubility compared to a hypothetical analog where the oxetane is replaced by a commonly used gem-dimethyl group. This advantage stems from the introduction of a polar ethereal oxygen, which increases molecular polarity and reduces lipophilicity [1].
| Evidence Dimension | Change in Aqueous Solubility (Relative Factor) |
|---|---|
| Target Compound Data | Oxetane-containing analog |
| Comparator Or Baseline | Corresponding gem-dimethyl analog |
| Quantified Difference | Increase in aqueous solubility by a factor of 4 to >4000 |
| Conditions | This is a class-level effect observed when an oxetane replaces a gem-dimethyl group in various molecular contexts [1]. |
Why This Matters
Procuring this specific oxetane-containing building block offers a design element with a high probability of increasing aqueous solubility by orders of magnitude, a critical parameter for improving oral bioavailability, formulation, and in vitro assay behavior.
- [1] Wuitschik, G.; Carreira, E. M.; Wagner, B.; Fischer, H.; Parrilla, I.; Schuler, F.; Rogers-Evans, M.; Müller, K. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem. 2010, 53 (8), 3227–3246. DOI: 10.1021/jm9018788. View Source
